molecular formula C13H26ClNO2 B2364175 tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 2225126-72-5

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B2364175
CAS No.: 2225126-72-5
M. Wt: 263.81
InChI Key: CZXHRGWKDFFXKI-MERQFXBCSA-N
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Description

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a tert-butyl carbamate (Boc) group.

    Formation of the Ester: The carboxyl group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl bromide or chloride.

    Deprotection and Hydrochloride Formation: The Boc group is removed under acidic conditions, and the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.

    tert-Butyl (2S)-2-amino-3-methylpropanoate hydrochloride: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHRGWKDFFXKI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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